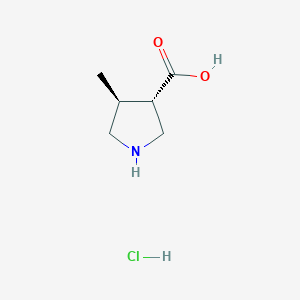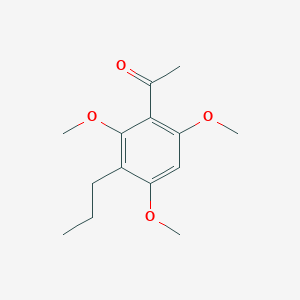
2',4',6'-Trimethoxy-3'-propylacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’,6’-Trimethoxy-3’-propylacetophenone: is a chemical compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol . It is known for its utility in various research applications, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Trimethoxy-3’-propylacetophenone typically involves the alkylation of 2’,4’,6’-trimethoxyacetophenone with a suitable propylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: In industrial settings, the production of 2’,4’,6’-Trimethoxy-3’-propylacetophenone may involve more scalable methods, including continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2’,4’,6’-Trimethoxy-3’-propylacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,4’,6’-Trimethoxy-3’-propylacetophenone is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,4’,6’-Trimethoxy-3’-propylacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects.
Comparison with Similar Compounds
- 2’,4’,6’-Trimethoxyacetophenone
- 2’,4’,6’-Trimethoxy-3’-methylacetophenone
- 2’,4’,6’-Trimethoxy-3’-ethylacetophenone
Comparison:
- 2’,4’,6’-Trimethoxy-3’-propylacetophenone is unique due to its propyl group, which imparts different physical and chemical properties compared to its methyl and ethyl analogs.
- The presence of the propyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(2,4,6-trimethoxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C14H20O4/c1-6-7-10-11(16-3)8-12(17-4)13(9(2)15)14(10)18-5/h8H,6-7H2,1-5H3 |
InChI Key |
WUJDRCZKTBNBIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C=C1OC)OC)C(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)
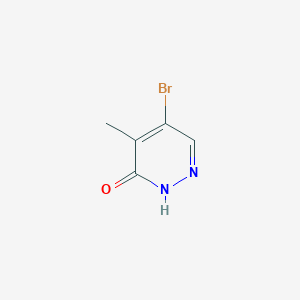
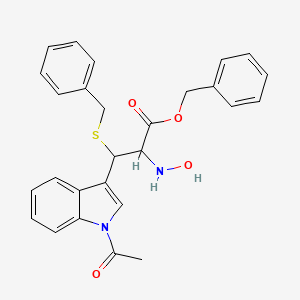
![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)
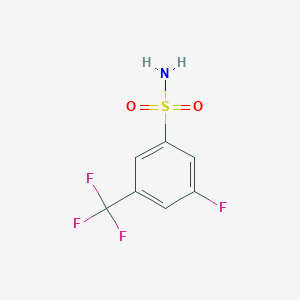


![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)
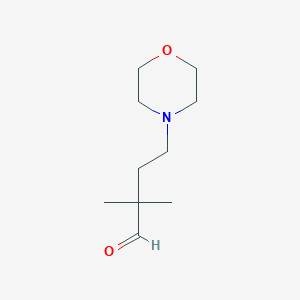
![(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)
![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)
